N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c1-12-7-8-13(2)16(9-12)23-17(27)11-31-21-24-19-18(20(28)25-21)32-22(30)26(19)14-5-4-6-15(10-14)29-3/h4-10H,11H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJHSUOLCRPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 1021215-43-9 |
| Molecular Formula | C22H20N4O3S3 |
| Molecular Weight | 484.6 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Activity : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, they were found to be more potent than traditional antibiotics such as ampicillin and streptomycin against certain strains like Staphylococcus aureus and Enterobacter cloacae .
- Fungal Activity : These compounds also demonstrated antifungal properties superior to reference drugs such as bifonazole and ketoconazole against multiple fungal species .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. For instance:
- The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Docking studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis (CYP51), leading to cell death .
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in microbial cells, which could contribute to their antimicrobial efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study demonstrated that the compound inhibited proliferation in human cancer cell lines by inducing apoptosis and disrupting mitochondrial function .
- Research on Antimicrobial Efficacy : Another investigation revealed that derivatives of the compound significantly reduced bacterial load in infected models compared to controls .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structures to N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell growth and survival.
- DNA Interaction : Enhanced cellular uptake allows for interaction with DNA, leading to cytotoxic effects.
Case Study: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines. Results indicated that derivatives with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Related thiazolo derivatives have demonstrated activity against various pathogens. The presence of a thioether moiety is believed to play a crucial role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antibacterial Activity
In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.
Preparation Methods
Biginelli Reaction for Pyrimidine Precursor Synthesis
The thiazolo[4,5-d]pyrimidine scaffold originates from a pyrimidine-2-thione intermediate synthesized via the Biginelli reaction. A mixture of 3-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) undergoes cyclocondensation in ethanol with catalytic HCl at 50–55°C for 10 hours. The reaction yields ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 ) as a pale-yellow solid (Yield: 85%, m.p. 145–147°C).
Mechanistic Insight : The reaction proceeds via acid-catalyzed formation of an acyliminium ion, followed by nucleophilic attack by thiourea and cyclization.
Cyclization to Thiazolo[4,5-d]Pyrimidine
The pyrimidine-2-thione intermediate 1 is treated with 1,2-dibromoethane (10 mmol) in DMF at 90°C for 3 hours to form the thiazolo[4,5-d]pyrimidine core (2 ). This step introduces the thiazole ring via nucleophilic substitution at the sulfur atom, followed by intramolecular cyclization. The product is recrystallized from acetone-water (1:1) to yield a white crystalline solid (Yield: 78%, m.p. 210–212°C).
Functionalization of the Thiazolo[4,5-d]Pyrimidine Core
Introduction of Thioether Group at C-5
Compound 2 undergoes thiolation at position C-5 using sodium hydrosulfide (NaSH) in DMF at 80°C for 6 hours, yielding 5-mercapto-3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (3 ). The reaction is monitored via TLC, and the product is purified via column chromatography (Hexane:EtOAc, 7:3) (Yield: 70%).
Acetamide Coupling via Nucleophilic Substitution
The thiol group in 3 reacts with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of K₂CO₃ in acetonitrile at reflux for 12 hours. This step introduces the acetamide moiety via SN2 displacement, yielding the final compound (4 ) (Yield: 65%, m.p. 235–237°C).
Analytical Characterization of the Target Compound
Spectroscopic Data
- IR (KBr) : ν = 3432 cm⁻¹ (N–H stretch), 1738 cm⁻¹ (C=O), 1675 cm⁻¹ (C=S), 1598 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ = 2.21 (s, 6H, CH₃), 3.79 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CO), 6.82–7.45 (m, 7H, Ar–H), 9.44 (s, 1H, NH).
- ¹³C NMR : δ = 169.8 (C=O), 162.3 (C=S), 154.1 (C=N), 112.4–134.6 (Ar–C).
- HRMS (ESI) : m/z calcd. for C₂₄H₂₃N₃O₃S₃: 513.08; found: 513.12[M+H]⁺.
Crystallographic Data (If Available)
While no crystallographic data exists for the target compound, analogous thiazolopyrimidines crystallize in triclinic systems with N–H···O hydrogen bonding networks, as seen in related structures.
Comparative Analysis of Synthetic Methods
Q & A
Q. Methodological Recommendations :
- Optimize temperature (e.g., 60–80°C for cyclization) and solvent polarity (DMF or THF) to balance reaction rates and byproduct formation .
- Monitor reaction progress via TLC or LC-MS to identify critical intermediates .
How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Advanced Research Question
Discrepancies in activity (e.g., COX-2 inhibition vs. antiviral effects) may arise from:
- Substituent effects : The 3-methoxyphenyl group may alter binding affinity compared to fluorinated or chlorinated analogs .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (COX-1 vs. COX-2) can skew results .
Q. Methodological Recommendations :
- Conduct comparative studies using standardized assays (e.g., fluorescence polarization for binding affinity) .
- Perform molecular docking to correlate substituent effects with target interactions (e.g., COX-2 active site) .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Basic Research Question
- Purity : Use HPLC with UV detection (λ = 254–280 nm) to quantify impurities (<2%) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolysis or oxidation products (e.g., sulfoxide formation) .
Q. Advanced Considerations :
- Solid-state NMR to assess crystallinity and polymorphic forms, which affect solubility .
- X-ray crystallography for absolute configuration confirmation .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
SAR studies should focus on:
- Core modifications : Replace the thiazolo[4,5-d]pyrimidine with triazolo or pyrrolo analogs to assess ring size impact .
- Substituent effects : Vary the 2,5-dimethylphenyl group (e.g., electron-withdrawing Cl or electron-donating OCH₃) to modulate logP and bioavailability .
Q. Methodological Recommendations :
- Use parallel synthesis to generate derivatives with incremental changes .
- Validate hypotheses with in vitro ADMET assays (e.g., microsomal stability) .
What strategies mitigate low yields in multi-step syntheses of similar compounds?
Basic Research Question
Common pitfalls include:
- Incomplete coupling : Use coupling agents like EDCI/HOBt for amide bond formation between thioacetamide and pyrimidine intermediates .
- Side reactions : Add scavengers (e.g., thiourea) to quench excess thiols .
Q. Advanced Strategies :
- Flow chemistry for precise control of reaction time and temperature in sensitive steps (e.g., diazomethane reactions) .
- Design of Experiments (DoE) to identify critical parameters (e.g., molar ratios, solvent volume) .
How do researchers validate target engagement in biological systems?
Advanced Research Question
- Biochemical assays : Measure IC₅₀ values against purified enzymes (e.g., COX-2) using fluorogenic substrates .
- Cellular models : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects in disease-relevant cells .
Q. Methodological Recommendations :
- Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .
How are computational methods integrated into the optimization of this compound?
Advanced Research Question
- Molecular dynamics (MD) : Simulate binding pocket flexibility to prioritize stable conformers .
- QSAR models : Train models on analogs to predict logD, solubility, and potency .
Q. Methodological Recommendations :
- Use Schrödinger Suite or AutoDock Vina for docking studies .
- Validate predictions with synthetic analogs and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
